molecular formula C6H6OS B1363457 3-Hydroxythiophenol CAS No. 40248-84-8

3-Hydroxythiophenol

Cat. No. B1363457
CAS RN: 40248-84-8
M. Wt: 126.18 g/mol
InChI Key: DOFIAZGYBIBEGI-UHFFFAOYSA-N
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Description

3-Hydroxythiophenol is a chemical compound with the molecular formula C6H6OS and a molecular weight of 126.18 . It is also known by the synonyms 3-Hydroxy and 3-mercaptophenol .


Synthesis Analysis

3-Hydroxythiophenol is a versatile intermediate for the synthesis of medicinal and heterocyclic compounds . Two novel and practical syntheses of 3-hydroxythiophenol have been achieved using readily available and inexpensive starting materials .


Molecular Structure Analysis

The molecular structure of 3-Hydroxythiophenol contains a total of 14 bonds. There are 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

3-Hydroxythiophenols exist in a solvent-dependent equilibrium with their tautomers . They are much less reactive to electrophiles than corresponding 3-hydroxypyrroles . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

3-Hydroxythiophenols exist in a solvent-dependent equilibrium with their tautomers . The amount of tautomer is greater than in the case of the corresponding 3-hydroxypyrroles .

Scientific Research Applications

Synthesis and Medicinal Applications

3-Hydroxythiophenol is recognized for its role as a versatile intermediate in synthesizing medicinal and heterocyclic compounds. Novel and practical syntheses of 3-Hydroxythiophenol have been developed using cost-effective and readily available materials, highlighting its importance in medicinal chemistry (Zhang et al., 2003). Further improvements in its synthesis process have been devised, enhancing its accessibility for various applications (Biggs et al., 2013).

Chemical and Spectroscopic Properties

Research on 3-Hydroxythiophene's chemical and spectroscopic properties reveals its potential for forming distinct heterocycles and its solvent-dependent equilibrium with thiophen-3(2H)-one tautomers. This aspect influences its reactivity to electrophiles and the regioselectivity in various chemical reactions, making it valuable in chemical synthesis (Hunter & Mcnab, 2010).

Polymer and Material Science Applications

In the field of materials science, 3-Hydroxythiophenol derivatives like poly[3-(10-hydroxydecyl)-2,5-thienylene] have been studied for their chromic behavior and applications in materials like hydroxy functionalized polymer. These materials have potential uses in various solvent/non-solvent mixtures and in the solid state, particularly in UV–vis spectroscopy applications (Lanzi et al., 2003). Furthermore, the electrochemical characteristics of 3,4-ethylenedioxythiophene (EDOT) derivatives bearing hydroxyl groups derived from 3-Hydroxythiophenol have been investigated for biosensor applications, demonstrating their ability to detect glucose in various conditions (Kros et al., 2002).

Novel Synthetic Applications

The Marshall resin has been employed in the synthesis of hydroxamic acids from carboxylic acids using 3-Hydroxythiophenol, demonstrating its versatility in synthesizing a library of discrete hydroxamic acids. This showcases the compound's utility in creating diverse chemical libraries (Choi et al., 2008).

Safety And Hazards

3-Hydroxythiophenol can cause skin irritation and may cause an allergic skin reaction. It also causes serious eye damage and irritation . In case of contact, it is advised to wash off with soap and plenty of water .

Future Directions

A recent paper discusses the use of 3-Hydroxythiophenol-Formaldehyde Resin Microspheres for Highly Efficient Photocatalytic Synthesis of H2O2 . This suggests that 3-Hydroxythiophenol could have potential applications in the field of photocatalysis .

properties

IUPAC Name

3-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-5-2-1-3-6(8)4-5/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFIAZGYBIBEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371478
Record name 3-Hydroxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxythiophenol

CAS RN

40248-84-8
Record name 3-Hydroxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-hydroxythiophenol was then prepared by charging a dry 12 L jacketed flask purged with nitrogen, with sulfur powder (52.1 g, 1.6 mol) and THF (585 mL). The mixture was cooled to 5° C. with stirring followed by addition of the above Grignard solution via a Teflon transfer line by applying N2 pressure. The rate of the Grignard reaction was adjusted so that the reaction temperature could be kept below 15° C. The Grignard flask was rinsed with THF (2×234 mL) and the rinsed solution was added to the reaction mixture. The reaction mixture was allowed to warm to room temperature and stirred until a negative Gilman test was obtained. To the resultant mixture was then added 10% aqueous HCl (1158 g) in one portion. The pot temperature rose to 50° C. The reaction was stirred for one additional hour while cooling to room temperature. The bottom aqueous layer was drained off from the top THF layer and was treated with a solution of KOH (508 g) and Na2S2O5 (212.7 g) in water (1740 mL). The resultant mixture was heated at reflux for two hours. The THF layer was separated and concentrated. The residue was combined with the aqueous layer, which was washed with butyl methyl ether (2×1170 mL). The aqueous phase was acidified to pH 1 with concentrated HCl. The resultant mixture was then extracted with t-butyl methyl ether three times (1560, 1170 and 780 mL) and the combined organic layer was washed with brine (780 mL). Removal of the solvent under reduced pressure while keeping the water bath temperature less than 30° C. afforded the crude product (181.6 g) as a slightly yellow liquid. Vacuum distillation using a Vigruex distilling column gave phenol (16 g), 3-hydroxythiophenol (135.7 g) and a high boiling point residue (29.9 g). The yield of the desired product was 53%, and purity was greater than 99%, as determined by GC.
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Synthesis routes and methods II

Procedure details

3-hydroxythiophenol was then prepared by charging a dry 12 L jacketed flask purged with nitrogen, with sulfur powder (52.1 g, 1.6 mol) and THF (585 mL). The mixture was cooled to 5° C. with stirring followed by addition of the above Grignard solution via a Teflon transfer line by applying N2 pressure. The rate of the Grignard reaction was adjusted so that the reaction temperature could be kept below 15° C. The Grignard flask was rinsed with THF (2×234 mL) and the rinsed solution was added to the reaction mixture. The reaction mixture was allowed to warm to room temperature and stirred until a negative Gilman test was obtained. To the resultant mixture was then added 10% aqueous HCI (1158 g) in one portion. The pot temperature rose to 50° C. The reaction was stirred for one additional hour while cooling to room temperature. The bottom aqueous layer was drained off from the top THF layer and was treated with a solution of KOH (508 g) and Na2S2O5 (212.7 g) in water (1740 mL). The resultant mixture was heated at reflux for two hours. The THF layer was separated and concentrated. The residue was combined with the aqueous layer, which was washed with butyl methyl ether (2×1170 mL). The aqueous phase was acidified to pH 1 with concentrated HCl. The resultant mixture was then extracted with t-butyl methyl ether three times (1560, 1170 and 780 mL) and the combined organic layer was washed with brine (780 mL). Removal of the solvent under reduced pressure while keeping the water bath temperature less than 30° C. afforded the crude product (181.6 g) as a slightly yellow liquid. Vacuum distillation using a Vigruex distilling column gave phenol (16 g), 3-hydroxythiophenol (135.7 g) and a high boiling point residue (29.9 g). The yield of the desired product was 53%, and purity was greater than 99%, as determined by GC.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxythiophenol
Reactant of Route 2
3-Hydroxythiophenol
Reactant of Route 3
3-Hydroxythiophenol
Reactant of Route 4
3-Hydroxythiophenol
Reactant of Route 5
3-Hydroxythiophenol
Reactant of Route 6
3-Hydroxythiophenol

Citations

For This Compound
75
Citations
M Zhang, D Ryckman, G Chen, E MacMillan… - …, 2003 - thieme-connect.com
… is an ‘ideal’ thiol-containing precursor to 3-hydroxythiophenol. We wish to report herein two practical syntheses of 3-hydroxythiophenol based on the two aforementioned approaches. …
Number of citations: 8 www.thieme-connect.com
T Biggs, T Volek, G Jesionowski… - Synthetic …, 2013 - Taylor & Francis
… 3-Hydroxythiophenol has provided access to a number of unique heterocycles. [ Citation 1 ] As an example, coupling 3-hydroxythiophenol with bis(benzylbromide) affords a strained …
Number of citations: 3 www.tandfonline.com
Y He, X Yang, R Yuan, Y Chai - Journal of Materials Chemistry B, 2019 - pubs.rsc.org
… Subsequently, the acquired H 2 O 2 could further react with 3-MPBA to produce 3-hydroxythiophenol (3-HTP) with a new Raman peak at 883 cm −1 . During this time, the intensity of the …
Number of citations: 37 pubs.rsc.org
Y Wu, R Yi, H Zang, J Li, R Xu, F Zhao, J Wang, C Fu… - Analyst, 2023 - pubs.rsc.org
… Afterward, the obtained H 2 O 2 further reduced 3-MPBA to 3-hydroxythiophenol (3-HTP) accompanied by the emergence of a new Raman peak at 883 cm −1 . Meanwhile, the Raman …
Number of citations: 3 pubs.rsc.org
M Hamada, M Kiuchi, K Adachi - Synthesis, 2007 - thieme-connect.com
… The coupling reaction of aryl bromide 5 with 3-hydroxythiophenol (6) proceeded chemoselectively to give phenol 7 in spite of the presence of a chlorine substituent on 5 and a hydroxyl …
Number of citations: 13 www.thieme-connect.com
C Wang - Frontiers in Chemistry, 2020 - frontiersin.org
… A series of alkali metal ions such as Li + , Na + , K + , and Cs + was used in the polymerization process of 3-hydroxythiophenol and formaldehyde to obtain metal ion anchored in the …
Number of citations: 3 www.frontiersin.org
G Weng, Y Feng, J Zhao, J Li, J Zhu, J Zhao - Sensors and Actuators B …, 2020 - Elsevier
… The Raman marker, 3-mercaptophenylboronic acid, was oxidised to 3-hydroxythiophenol in the presence of H 2 O 2 , which caused a decrease in the SERS peak intensity ratio (I 1021 …
Number of citations: 13 www.sciencedirect.com
A Liu, L Dong, XL Wei, XH Yang, JH Xiao… - European Journal of …, 2016 - Elsevier
… We herein applied resorcinol and 3-hydroxythiophenol as the core to link with N,N-dimethylcarbamate and other alkyl-substituted amines to afford 13 amine-appended phenyl …
Number of citations: 19 www.sciencedirect.com
SN Gariseb - 2013 - repository.unam.edu.na
Ozone (O3) is an allotrope of oxygen occurring naturally in the earth’s atmosphere. Its importance in environmental issues is well documented and cannot be overemphasized. Ozone …
Number of citations: 1 repository.unam.edu.na
K Zhang, Y Wang, M Wu, Y Liu, D Shi, B Liu - Chemical Science, 2018 - pubs.rsc.org
… by the ratiometric method, we initially added different concentrations of H 2 O 2 onto the 3-MPBA modified plasmonic chips to oxidize the boronate probe into 3-hydroxythiophenol (3-…
Number of citations: 42 pubs.rsc.org

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